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molecular formula C18H17IN2O2 B8768864 Isobutyl 3-(5-iodo-1H-indazol-1-yl)benzoate

Isobutyl 3-(5-iodo-1H-indazol-1-yl)benzoate

Cat. No. B8768864
M. Wt: 420.2 g/mol
InChI Key: KAYVHNAAGVFNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916600B2

Procedure details

A 50 mL.s flask was charged with sodium carbonate (0.700 g, 6.60 mmol), 3-(5-iodo-1H-indazol-1-yl)benzoic acid (I1a) (2.185 g, 6 mmol) and NMP (15 mL) at 40° C. with magnetic stirring. After a couple of minutes 1-bromo-2-methylpropane (0.971 mL, 9.00 mmol) was added in one portion. After one hour at 40° C., the temperature was raised to 55° C. and another portion of 1-bromo-2-methylpropane (0.971 mL, 9.00 mmol) was added. The stirring was continued overnight. After cooling, the reaction mixture was partitioned between water and ethyl acetate. The organic phase was washed twice with water, dried over Na2SO4, filtered and evaporated to dryness to afford the title compound as a syrup (2.5 g, 99%). The product solidified to a beige material upon standing.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
3-(5-iodo-1H-indazol-1-yl)benzoic acid
Quantity
2.185 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.971 mL
Type
reactant
Reaction Step Two
Quantity
0.971 mL
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[I:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[N:13]([C:17]1[CH:18]=[C:19]([CH:23]=[CH:24][CH:25]=1)[C:20]([OH:22])=[O:21])[N:12]=[CH:11]2.Br[CH2:27][CH:28]([CH3:30])[CH3:29]>CN1C(=O)CCC1>[I:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[N:13]([C:17]1[CH:18]=[C:19]([CH:23]=[CH:24][CH:25]=1)[C:20]([O:22][CH2:27][CH:28]([CH3:30])[CH3:29])=[O:21])[N:12]=[CH:11]2 |f:0.1.2|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
3-(5-iodo-1H-indazol-1-yl)benzoic acid
Quantity
2.185 g
Type
reactant
Smiles
IC=1C=C2C=NN(C2=CC1)C=1C=C(C(=O)O)C=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0.971 mL
Type
reactant
Smiles
BrCC(C)C
Step Three
Name
Quantity
0.971 mL
Type
reactant
Smiles
BrCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The stirring was continued overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C=C2C=NN(C2=CC1)C=1C=C(C(=O)OCC(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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